ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate
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Description
Ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.09397721 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the oxadiazole moiety, such as the one , have been found to exhibit a wide range of biological activities, including anticancer . Therefore, it is plausible that this compound may target cancer cells.
Mode of Action
Oxadiazole compounds have been reported to exhibit anticancer activity . They may interact with their targets, possibly cancer cells, and induce changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
Given the reported anticancer activity of oxadiazole compounds , it is likely that they affect pathways related to cell growth and proliferation.
Result of Action
Given the reported anticancer activity of oxadiazole compounds , it is likely that they induce changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells.
Biochemical Analysis
Cellular Effects
Oxadiazole derivatives have been reported to have significant activity against various types of cells . For instance, some oxadiazole derivatives have shown promising anticancer activity against MCF-7 and KB cell lines .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazole derivatives have been reported to show changes in their effects over time in laboratory settings .
Metabolic Pathways
Oxadiazole derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a compound can significantly affect its activity or function .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-25-18(24)14-10-6-7-11-15(14)20-16(23)12-27-19-22-21-17(26-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSOHRWBZTCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.